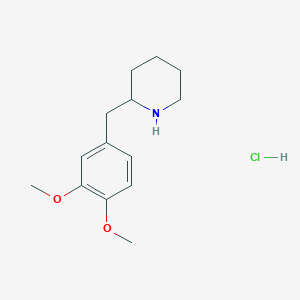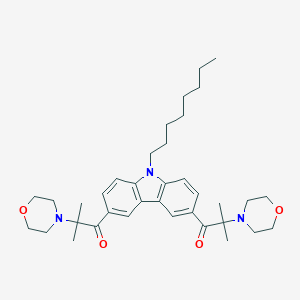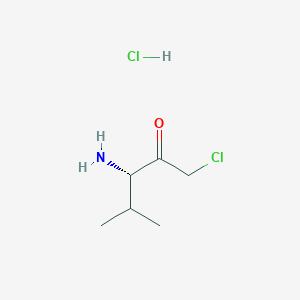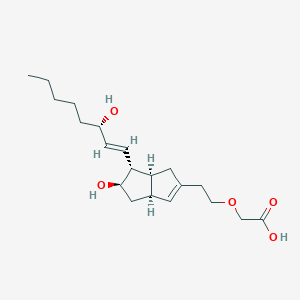
6-Propyl-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 6-Propyl-1,3-benzothiazol-2-amine, often involves reactions under specific conditions that enable the formation of the benzothiazole ring. A common method includes the condensation of 2-aminobenzothiazole with various aldehydes or ketones in the presence of catalysts. For instance, Aleksandrov et al. (2021) demonstrated the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, leading to a series of reactions that eventually form complex benzothiazole derivatives (Aleksandrov et al., 2021).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including 6-Propyl-1,3-benzothiazol-2-amine, is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These methods provide detailed information on the compound's molecular framework, including the positions of substituents and the configuration of the benzothiazole core. For example, Abdullah M. Asiri et al. (2010) confirmed the structure of a related benzothiazole compound through elemental analysis, IR, 1 H-NMR, 13 C-NMR, and EI-MS spectral analysis (Asiri & Khan, 2010).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including acylation, nitration, and coupling reactions. These reactions are utilized to introduce different functional groups to the benzothiazole ring, enhancing the compound's chemical properties and biological activity. For instance, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines yields a range of substituted derivatives, showcasing the versatility of benzothiazole compounds in chemical synthesis (Atta, 1999).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like X-ray crystallography and thermal analysis. For example, the crystal structure of a benzothiazole derivative was determined to illustrate its molecular geometry and intermolecular interactions, which are essential for understanding the compound's behavior in solid state (Yıldırım et al., 2006).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including reactivity, stability, and electronic structure, are influenced by the nature of substituents on the benzothiazole ring. These properties are critical for the compound's performance in chemical reactions and its biological activity. Dani et al. (2013) conducted DFT studies on benzothiazole derivatives to explore their electronic structure and reactivity, providing insights into their chemical behavior (Dani et al., 2013).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
6-Propyl-1,3-benzothiazol-2-amine derivatives are studied for their corrosion inhibition properties. A study examined the relationship between electronic properties and corrosion inhibitive performance of benzothiazole derivatives, including 1,3-benzothiazol-2-amine, using density functional theory. These derivatives demonstrate significant potential as corrosion inhibitors (Behzadi & Forghani, 2017).
Chemical Synthesis
This compound is used in the synthesis of various chemical derivatives. For instance, its acylation and subsequent reactions lead to the creation of complex compounds with potential applications in various fields, including pharmacology (Aleksandrov et al., 2021).
Antitumor Properties
Some benzothiazole derivatives, like 6-Propyl-1,3-benzothiazol-2-amine, have been evaluated for their antitumor properties. These compounds show potent antitumor properties in vitro and in vivo, making them promising candidates for cancer treatment (Bradshaw et al., 2002).
Biological Activities
These derivatives are also studied for their biological activities, including anti-inflammatory and anti-bacterial properties. The synthesis and reactivity of these compounds are of considerable interest due to their therapeutic potentials (Hunasnalkar et al., 2010).
Urease Enzyme Inhibition
6-Propyl-1,3-benzothiazol-2-amine derivatives exhibit activities such as urease enzyme inhibition and nitric oxide scavenging. These functions are crucial in certain medical and biological applications (Gull et al., 2013).
Antimicrobial Properties
The derivatives of 6-Propyl-1,3-benzothiazol-2-amine have been found to possess antimicrobial properties, demonstrating effectiveness against various microorganisms. This makes them valuable in the development of new antimicrobial agents (Chavan & Pai, 2007).
Eigenschaften
IUPAC Name |
6-propyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,2-3H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPQKGVJMWWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propyl-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)










![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)